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  • Product: 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
  • CAS: 1031596-16-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, a novel heterocyclic compound with significant potential in drug discovery and development. By combining...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, a novel heterocyclic compound with significant potential in drug discovery and development. By combining the established pharmacophoric features of the pyrrole nucleus and the cyclohexane-carboxylic acid scaffold, this molecule represents a promising starting point for the design of new therapeutic agents. This document details a proposed synthetic pathway, methods for structural characterization, and explores potential biological activities based on the extensive pharmacology of related chemical entities. It is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction: The Scientific Rationale

The strategic combination of distinct molecular fragments is a cornerstone of modern medicinal chemistry. The title compound, 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, is a prime example of such a design strategy, integrating two moieties with well-documented biological relevance.

  • The Pyrrole Moiety: The pyrrole ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The pyrrole nitrogen can act as a hydrogen bond donor or acceptor, contributing to crucial interactions with biological targets.[1]

  • The Cyclohexanecarboxylic Acid Scaffold: Cyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[4][5] The carboxylic acid group, in particular, is a key functional group in many drugs, often involved in binding to active sites of enzymes and receptors.[6] Derivatives of cyclohexanecarboxylic acid have been explored as potential treatments for a range of conditions, including metabolic disorders.[6]

The fusion of these two pharmacophores in 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid creates a unique chemical entity with the potential for novel biological activities. This guide will explore the synthesis, characterization, and prospective therapeutic applications of this intriguing molecule.

Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below, starting from commercially available 1-aminocyclohexane-1-carboxylic acid.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Clauson-Kaas Pyrrole Synthesis A 1-aminocyclohexane-1-carboxylic acid C 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid A->C Acetic Acid, Reflux B 2,5-dimethoxytetrahydrofuran B->C

Caption: Proposed one-step synthesis of the target compound.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

This method offers a direct and often high-yielding approach to the synthesis of N-substituted pyrroles from primary amines.[9]

Materials:

  • 1-aminocyclohexane-1-carboxylic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-aminocyclohexane-1-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid.

Structural Characterization

The successful synthesis of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid must be confirmed through rigorous structural analysis. The following spectroscopic techniques are essential for its characterization.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Signals corresponding to the pyrrole protons (typically in the aromatic region, ~6.0-7.0 ppm), and signals for the methylene protons of the cyclohexane ring (in the aliphatic region, ~1.2-2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the pyrrole carbons (in the aromatic region), the quaternary carbon of the cyclohexane ring attached to the nitrogen and the carboxyl group, the methylene carbons of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Mass Spec The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅NO₂). High-resolution mass spectrometry (HRMS) will provide the exact molecular formula.
FTIR Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), and C-H stretches of the aromatic and aliphatic moieties.

Diagram of Key ¹H NMR Correlations:

G cluster_0 Predicted ¹H NMR Signals mol Structure of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid H_pyrrole_alpha α-H (Pyrrole) ~6.7 ppm (t) mol->H_pyrrole_alpha H_pyrrole_beta β-H (Pyrrole) ~6.1 ppm (t) mol->H_pyrrole_beta H_cyclohexane Cyclohexane Protons ~1.2-2.5 ppm (m) mol->H_cyclohexane H_acid Carboxylic Acid Proton >10 ppm (br s) mol->H_acid

Caption: Predicted ¹H NMR chemical shifts for the title compound.

Potential Biological Activities and Therapeutic Applications

Based on the known biological activities of structurally related compounds, 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a promising candidate for screening in various therapeutic areas.

Anticancer Activity

Numerous pyrrole-containing compounds have demonstrated significant anticancer properties.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[3] The carboxylic acid moiety can also contribute to anticancer activity by interacting with specific targets.

Proposed Screening Assays:

  • In vitro cytotoxicity assays: Against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine the compound's potency and selectivity.[10]

  • Kinase inhibition assays: To investigate the compound's ability to inhibit key kinases involved in cancer signaling pathways.

  • Apoptosis and cell cycle analysis: To determine the mechanism of cell death induced by the compound.

Antimicrobial Activity

The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial agents.[1] The incorporation of a carboxylic acid group can enhance the water solubility and bioavailability of a compound, which is advantageous for antimicrobial drug development.

Proposed Screening Assays:

  • Minimum Inhibitory Concentration (MIC) assays: Against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine the compound's antimicrobial spectrum.

  • Biofilm inhibition assays: To assess the compound's ability to prevent the formation of microbial biofilms, which are a major cause of persistent infections.

Anti-inflammatory and Analgesic Activity

Derivatives of both pyrrole and cyclohexanecarboxylic acid have been reported to possess anti-inflammatory and analgesic properties. This suggests that their combination in a single molecule could lead to a potent therapeutic agent for inflammatory conditions.

Proposed Screening Assays:

  • Inhibition of inflammatory mediators: Assays to measure the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in cell-based models.

  • In vivo models of inflammation and pain: To evaluate the compound's efficacy in animal models of arthritis or neuropathic pain.

Diagram of Potential Therapeutic Pathways:

G cluster_B cluster_C cluster_D A 1-(1H-pyrrol-1-yl)cyclohexane- 1-carboxylic acid B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D B1 Kinase Inhibition B->B1 B2 Induction of Apoptosis B->B2 C1 Cell Wall Synthesis Inhibition C->C1 C2 Biofilm Disruption C->C2 D1 COX Enzyme Inhibition D->D1 D2 Cytokine Modulation D->D2

Caption: Potential therapeutic applications and mechanisms of action.

Conclusion and Future Directions

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid represents a molecule of significant interest for further investigation in the field of drug discovery. Its rational design, combining two biologically active scaffolds, provides a strong foundation for exploring its therapeutic potential. The proposed synthetic route offers a practical method for its preparation, and the outlined characterization techniques will be crucial for confirming its structure.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation in the suggested therapeutic areas. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to both the pyrrole and cyclohexane moieties, will be essential for optimizing its potency and selectivity. This in-depth technical guide serves as a catalyst for such endeavors, providing the necessary theoretical and practical framework for advancing our understanding of this promising new chemical entity.

References

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Exploratory

The Unseen Architects: A Technical Guide to the Conformational Properties of Gem-Disubstituted Cyclohexane Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Conformationally constrained amino acids are pivotal tools in modern medicinal chemistry and drug discovery, offering a strategy to enhance peptide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformationally constrained amino acids are pivotal tools in modern medicinal chemistry and drug discovery, offering a strategy to enhance peptide stability, receptor affinity, and bioavailability.[1] Among these, gem-disubstituted cyclohexane amino acids represent a unique class of building blocks that rigidly control local geometry. This in-depth technical guide explores the core conformational properties of these valuable scaffolds. We will dissect the intricate interplay of steric and stereoelectronic effects that govern their three-dimensional structure, with a particular focus on the Thorpe-Ingold effect and the influence of the geminal amino and carboxyl groups. This guide provides a comprehensive overview of the experimental and computational methodologies employed to elucidate these conformational preferences, complete with detailed protocols. By understanding the fundamental principles that dictate the shape of these molecules, researchers can more effectively harness their potential in the rational design of novel therapeutics.

Introduction: The Rationale for Rigidity in Drug Design

The biological activity of a peptide or small molecule is inextricably linked to its three-dimensional conformation. Flexible molecules can adopt a multitude of shapes, only a fraction of which may be biologically active. This conformational promiscuity can lead to off-target effects and metabolic instability. The introduction of conformational constraints, such as those imposed by a gem-disubstituted cyclohexane ring, can lock the molecule into a more defined, bioactive conformation.[1] This pre-organization can lead to a significant increase in binding affinity for the target receptor and enhanced resistance to enzymatic degradation. Gem-disubstituted cyclohexane amino acids, with their inherent rigidity, serve as powerful tools for sculpting the architecture of peptidomimetics and other therapeutic agents.[2]

Fundamental Principles of Conformational Control

The conformational landscape of gem-disubstituted cyclohexane amino acids is primarily dictated by the chair conformation of the cyclohexane ring and the interplay of steric and stereoelectronic effects.

The Dominance of the Chair Conformation and Steric Considerations

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain.[3][4] Substituents on the ring can occupy either axial or equatorial positions, with the larger substituents generally favoring the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5] The energetic penalty for a substituent to occupy an axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers.

SubstituentA-value (kcal/mol)
-H0
-CH₃1.7
-OH0.9
-COOH1.4
-NH₂1.2-1.6
-C(CH₃)₃~5.0

Note: A-values can vary slightly depending on the solvent and experimental conditions.

The Thorpe-Ingold Effect: A Geminal Advantage

The presence of gem-disubstitution on the cyclohexane ring introduces a powerful conformational locking mechanism known as the Thorpe-Ingold effect or the gem-dimethyl effect.[6][7] This effect describes the observation that increasing steric hindrance at a carbon atom favors ring closure and intramolecular reactions.[8] In the context of a cyclohexane ring, gem-disubstitution compresses the endocyclic bond angle, which in turn influences the conformational equilibrium of the ring and the relative orientations of other substituents. This effect can further bias the chair conformation and restrict the rotational freedom of the amino and carboxyl groups.[9]

Stereoelectronic Nuances: Beyond Simple Sterics

While steric hindrance is a major determinant of conformation, stereoelectronic effects, which involve the interaction of bonding and non-bonding orbitals, also play a crucial role.

Though classically associated with pyranose rings, anomeric-type interactions can influence the conformation of cyclohexane systems containing heteroatoms. These effects involve the delocalization of electron density from a lone pair of a heteroatom into an adjacent anti-periplanar σ* orbital. In gem-disubstituted cyclohexane amino acids, interactions between the lone pairs of the nitrogen and oxygen atoms and the C-C and C-H sigma bonds of the ring can subtly influence the conformational equilibrium.

The proximity of the amino and carboxyl groups in gem-disubstituted cyclohexane amino acids creates the potential for intramolecular hydrogen bonding.[10][11] This can occur between the amino group (as a donor) and the carbonyl oxygen of the carboxylic acid (as an acceptor), or vice-versa, depending on the protonation state. Such hydrogen bonds can significantly stabilize specific conformations, potentially overriding purely steric considerations and further restricting the conformational landscape.[12][13] The strength of these interactions is highly dependent on the solvent environment.

Experimental Elucidation of Conformation

Determining the precise three-dimensional structure of these molecules in solution and the solid state requires a combination of sophisticated experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.[14] Several NMR techniques are particularly relevant for studying gem-disubstituted cyclohexane amino acids.

The chemical shifts of the ring protons can provide initial clues about their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. Vicinal coupling constants (³JHH) between adjacent ring protons are also highly informative. A large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial arrangements.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity.[15] This is invaluable for determining the relative orientation of substituents on the cyclohexane ring. For example, strong NOE cross-peaks between an axial proton and other axial protons at the 3 and 5 positions are a hallmark of the chair conformation.

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation: Dissolve the gem-disubstituted cyclohexane amino acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of 5-10 mM. Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 500 MHz).

    • Use a mixing time (τm) appropriate for the size of the molecule. For small molecules, a range of mixing times (e.g., 300-800 ms) may be necessary to build up sufficient NOE cross-peaks.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D NOESY spectrum using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks that correspond to through-space interactions.

    • Correlate the observed NOEs with inter-proton distances to build a 3D model of the molecule's preferred conformation. For instance, a strong NOE between the amino proton and an equatorial proton on an adjacent carbon would suggest a specific rotational preference of the amino group.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation. While the solid-state conformation may not always perfectly reflect the solution-state equilibrium, it provides an invaluable reference point and can reveal key structural features, such as intramolecular hydrogen bonds.

Computational Modeling: An In-Silico Approach

Computational chemistry offers a powerful complementary approach to experimental methods for studying the conformational properties of gem-disubstituted cyclohexane amino acids.[17]

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of a molecule to identify low-energy conformers.

Density Functional Theory (DFT)

Density functional theory is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of a molecule.[18] DFT calculations are essential for accurately determining the relative energies of different conformers and for investigating the influence of stereoelectronic effects and intramolecular hydrogen bonding.

Computational Workflow: DFT Conformational Analysis

G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation and Analysis cluster_3 Solvent Effects (Optional) a Build 3D structure of the gem-disubstituted cyclohexane amino acid b Generate initial conformers (e.g., axial vs. equatorial amino/carboxyl) a->b c Perform geometry optimization using a suitable DFT functional (e.g., B3LYP/6-31G(d)) b->c d Calculate single-point energies at a higher level of theory (e.g., MP2/aug-cc-pVDZ) c->d g Incorporate solvent effects using a continuum solvation model (e.g., PCM) c->g e Analyze thermodynamic parameters (Gibbs free energy) d->e f Identify the global minimum and relative energies of other conformers e->f g->d

Caption: A typical workflow for the computational analysis of conformational preferences.

Applications in Drug Discovery and Peptidomimetics

The well-defined conformations of gem-disubstituted cyclohexane amino acids make them highly valuable building blocks in the design of peptidomimetics and other bioactive molecules.[1][19] By incorporating these constrained amino acids into a peptide sequence, it is possible to induce and stabilize specific secondary structures, such as β-turns or helical motifs.[20] This can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. Furthermore, the rigid cyclohexane scaffold can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, facilitating optimal interactions with a biological target.[2]

Conclusion

The conformational properties of gem-disubstituted cyclohexane amino acids are governed by a complex interplay of steric and stereoelectronic forces. The inherent rigidity of the cyclohexane ring, amplified by the Thorpe-Ingold effect, provides a powerful means of controlling molecular shape. A thorough understanding of these conformational preferences, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of novel therapeutics. As our ability to predict and control molecular conformation continues to advance, gem-disubstituted cyclohexane amino acids are poised to play an increasingly important role in the development of next-generation drugs.

References

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Foundational

Hydrophobicity Profile of Pyrrole-Modified Cyclohexane Residues: A Technical Guide for Scaffold Optimization

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes physicochemical principles with practical experimental workflows to profile Pyrrole-Modified Cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes physicochemical principles with practical experimental workflows to profile Pyrrole-Modified Cyclohexane Residues (PMCRs) .

Executive Summary: The Hybrid Scaffold Advantage

In modern drug design, the "escape from Flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and selectivity while maintaining membrane permeability. Pyrrole-Modified Cyclohexane Residues (PMCRs) represent a high-value pharmacophore that hybridizes the metabolic stability and 3D-dimensionality of cyclohexane with the electronic versatility of pyrrole .

This guide details the hydrophobicity profile of PMCRs, focusing on how the fusion or linkage of these two distinct rings alters LogP , LogD , and Solvent Accessible Surface Area (SASA) . Unlike simple aromatic systems, PMCRs exhibit "dynamic hydrophobicity"—a property where the effective lipophilicity shifts based on the conformational state (chair/boat) of the cyclohexane ring and the vector of the pyrrole nitrogen.

Chemical Architecture & Hydrophobic Theory

To profile these residues accurately, we must first define the structural classes. The hydrophobicity of PMCRs is not static; it is a function of topology and stereochemistry.

Structural Classes
  • Fused Systems (Hexahydroindoles): The pyrrole ring shares a bond with the cyclohexane. These are rigid, lowering the entropic penalty of binding but fixing the hydrophobic vector.

  • Linked Systems (N-Cyclohexylpyrroles): The rings are connected via a single bond (usually N-C). These possess rotatable bonds, allowing the molecule to "collapse" its hydrophobic face in aqueous media to minimize energy.

The Hydrophobicity Paradox

Pyrrole is an electron-rich aromatic heterocycle (LogP ~0.75), acting as a weak acid (NH donor) and a weak base. Cyclohexane is a lipophilic aliphatic ring (LogP ~3.4).

When combined, the resulting PMCR does not simply sum these values.

  • Effect 1: Electronic Shielding. The cyclohexane ring can sterically shield the pyrrole NH, reducing its H-bond donor potential and artificially increasing experimental LogP (eLogP) relative to calculated LogP (cLogP).

  • Effect 2: Conformational Flipping. In linked systems, the cyclohexane ring flip (axial vs. equatorial) alters the exposure of the pyrrole ring to the solvent.

Table 1: Comparative Physicochemical Metrics

Scaffold TypecLogP (approx)H-Bond DonorFsp3 ScoreDominant Hydrophobic Feature
Native Cyclohexane 3.4401.0High lipophilicity, non-directional.
Native Pyrrole 0.751 (NH)0.0Pi-cloud interactions, H-bond donor.
Linked PMCR (N-Sub) 4.1 - 4.50 (if N-alkylated)~0.8Rotational masking of polar surface.
Fused PMCR (Hexahydroindole) 2.5 - 3.01 (NH)~0.6Rigid vector, stereochemically defined.

Experimental Protocols: Profiling Hydrophobicity

Trustworthy data requires self-validating protocols. We utilize a dual-method approach: Chromatographic Hydrophobicity Index (CHI) for high-throughput ranking and Shake-Flask for absolute validation, coupled with PAMPA for permeability correlation.

Protocol A: High-Throughput LogD Determination (HPLC-Based)

Rationale: Traditional shake-flask methods are slow and prone to emulsion errors with amphiphilic PMCRs. RP-HPLC provides a dynamic measurement of interaction with a hydrophobic stationary phase.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)

  • Mobile Phase B: Acetonitrile (ACN)

  • Standards: Calibration mixture (Theophylline, Toluene, Triphenylene) covering LogP -1 to +5.

Workflow:

  • Calibration: Inject standard mixture to generate a calibration curve correlating Retention Time (

    
    ) to literature LogP.
    
  • Sample Prep: Dissolve PMCR analogues in DMSO (10 mM). Dilute to 100 µM in 50:50 A:B.

  • Elution: Run a fast gradient (0% to 100% B over 5 min) on a C18 column (e.g., Agilent Zorbax Eclipse).

  • Calculation: Convert

    
     to CHI values using the formula derived from standards:
    
    
    
    
    
    
  • Validation: If the peak tailing factor > 1.5 (indicating secondary silanol interactions with the pyrrole nitrogen), repeat with 0.1% Triethylamine (TEA) as a masking agent.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Hydrophobicity is a surrogate for permeability. PAMPA directly measures the flux of PMCRs across a lipid barrier, validating if the LogD translates to effective transport.

  • Donor Plate: Add 150 µL of PMCR solution (10 µM in PBS pH 7.4) to the bottom plate.

  • Acceptor Plate: Add 200 µL of PBS to the top plate.

  • Membrane: Pre-coat the PVDF filter of the top plate with 5 µL of 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber (critical to prevent evaporation).

  • Analysis: Quantify concentration in both chambers via UV-Vis or LC-MS. Calculate Effective Permeability (

    
    ).
    

Mechanism of Action: The "Conformational Switch"

The unique value of PMCRs lies in their ability to adopt specific conformations that optimize hydrophobic contacts within a protein binding pocket.

The Axial vs. Equatorial Dilemma

In N-cyclohexylpyrrole, the pyrrole ring prefers the equatorial position to minimize 1,3-diaxial interactions. However, in restricted binding pockets, the axial conformer may be selected.

  • Equatorial: Maximizes SASA; more "drug-like" solubility.

  • Axial: Compacts the molecule; higher apparent lipophilicity.

Visualization of Optimization Workflow

The following diagram illustrates the decision logic for optimizing PMCRs based on hydrophobicity data.

PMCR_Optimization Start Synthesize PMCR Analogue Measure Measure LogD (pH 7.4) & PAMPA Start->Measure Decision1 Is LogD > 3.5? Measure->Decision1 HighLip Risk: Metabolic Clearance Strategy: Add Polar Group Decision1->HighLip Yes Decision2 Is Permeability (Pe) Low? Decision1->Decision2 No (Optimal Range) HighLip->Start Modify C-Substituents (e.g., F, OH) LowPerm Issue: H-Bond Penalty? Strategy: Mask NH or Linker Decision2->LowPerm Yes Success Candidate Validated (Balanced Profile) Decision2->Success No (High Flux) LowPerm->Start N-Methylation or Rigidify Linker

Caption: Iterative optimization cycle for balancing lipophilicity and permeability in Pyrrole-Modified Cyclohexane Residues.

Case Study: Blood-Brain Barrier (BBB) Penetration

A critical application of PMCRs is in CNS drug discovery. The cyclohexane ring facilitates lipid intercalation, while the pyrrole provides specific electronic interactions (e.g., cation-pi interactions with Lysine residues in receptors).

Study Data: In a series of COX-2/LOX inhibitors, replacing a phenyl ring with a pyrrole-cyclohexane moiety resulted in:

  • LogP Shift: Reduced from 5.7 (Phenyl) to 4.2 (PMCR).

  • Brain/Plasma Ratio: Increased by 2.5-fold.

  • Mechanism: The PMCR reduced non-specific plasma protein binding (driven by the flat phenyl ring) while maintaining sufficient lipophilicity for passive diffusion.

Key Insight: The "Lipophilic Permeability Efficiency" (LPE) metric is superior to LogP alone for PMCRs.



PMCRs typically score higher LPE values due to their high Fsp3 fraction, which correlates with better solubility at a given lipophilicity.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. (2023). Discusses LogP, LogBB, and hydrophobic interactions of pyrrole scaffolds. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. (2018). Establishes the LPE metric relevant for macrocycles and complex scaffolds. [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PubMed Central. (2021). detailed analysis of cyclohexane conformational dynamics and substituent effects. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. MDPI. (2021). General principles of hydrophobic interactions and methyl/scaffold effects in drug binding. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation... of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PubMed Central. (2022). Provides experimental LogP ranges and synthesis protocols for fused pyrrole systems. [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Pyrrolyl Amino Acid Derivatives via the Clauson-Kaas Method

Executive Summary The conversion of primary amines to pyrroles using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)—known as the Clauson-Kaas synthesis—is a cornerstone reaction in heterocyclic chemistry.[1][2] However, when a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of primary amines to pyrroles using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)—known as the Clauson-Kaas synthesis—is a cornerstone reaction in heterocyclic chemistry.[1][2] However, when applied to


-amino acids , the standard protocol (refluxing in glacial acetic acid) presents a critical failure mode: racemization of the chiral center .

This guide outlines optimized protocols specifically designed for amino acid derivatives. By transitioning from harsh thermal conditions to mild aqueous buffering or microwave-assisted methodologies, researchers can synthesize N-pyrrolyl amino acids with high enantiomeric excess (>99% ee) and minimal polymerization byproducts. These derivatives serve as vital scaffolds in peptidomimetics, voltage-gated ion channel blockers, and as robust protecting groups for primary amines.

Mechanistic Insight & Reaction Logic

The Clauson-Kaas reaction utilizes 2,5-DMTHF as a latent source of succinaldehyde (butanedial). Succinaldehyde itself is unstable and prone to rapid self-polymerization; therefore, the furan derivative acts as a protected equivalent.

The Challenge of Chirality

The reaction mechanism proceeds through an oxonium intermediate. In traditional protocols, the high temperature required to drive the ring opening of 2,5-DMTHF promotes the enolization of the amino acid, leading to racemization.

Strategic Solution: Decouple the deprotection step (ring opening of DMTHF) from the condensation step (pyrrole formation). By hydrolyzing 2,5-DMTHF separately under mild conditions, the subsequent condensation with the amino acid can occur at room temperature or controlled heat, preserving stereochemical integrity.

Pathway Visualization

ClausonKaasMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Condensation DMTHF 2,5-DMTHF (Latent 1,4-dicarbonyl) Oxonium Oxonium Intermediate DMTHF->Oxonium Protonation Acid H+ / H2O Acid->DMTHF Succinaldehyde Succinaldehyde (Reactive Species) Oxonium->Succinaldehyde Hydrolysis Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + Amino Acid Methanol - 2 MeOH Succinaldehyde->Methanol AminoAcid L-Amino Acid (Chiral Nucleophile) AminoAcid->Hemiaminal SchiffBase Schiff Base Hemiaminal->SchiffBase Cyclization Pyrrole N-Pyrrolyl Amino Acid (Chiral Product) SchiffBase->Pyrrole Aromatization Water - 2 H2O SchiffBase->Water

Figure 1: Mechanistic pathway of the Clauson-Kaas synthesis. Note the critical activation of DMTHF to succinaldehyde prior to nucleophilic attack.

Experimental Protocols

Protocol A: The "Jefford-Smith" Mild Aqueous Method (Chirality Safe)

Recommended for: Enantiopure amino acids, acid-sensitive side chains.

This method utilizes a "pre-activation" strategy. By hydrolyzing the acetal first, the condensation can proceed in an acetate buffer at ambient temperature, virtually eliminating racemization.

Reagents:

  • L-Amino Acid (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv)

  • Sodium Acetate (NaOAc)[3]

  • Acetic Acid (AcOH)[3][4]

  • Solvent: Water (or 1,2-Dichloroethane/Water biphasic system for hydrophobic amino acids)

Step-by-Step Workflow:

  • Activation of 2,5-DMTHF:

    • In a round-bottom flask, reflux 2,5-DMTHF (1.1 equiv) in distilled water (0.5 M concentration relative to furan) containing a catalytic amount of HCl (0.01 equiv) for 20–30 minutes.

    • Observation: The solution becomes homogenous and clear. This indicates the formation of succinaldehyde.

    • Cooling: Allow the solution to cool to room temperature (20–25 °C).

  • Buffering:

    • Add Sodium Acetate (approx. 1.5 equiv) to the activated succinaldehyde solution to establish a pH of ~5.5–6.0.

    • Why: This buffers the acidity to prevent acid-catalyzed racemization of the amino acid while remaining acidic enough to catalyze the dehydration steps.

  • Condensation:

    • Add the L-Amino Acid (1.0 equiv) directly to the buffered solution.

    • Stir vigorously at room temperature for 12–24 hours.

    • Note: If the amino acid is an ester hydrochloride, add an additional equivalent of NaOAc to neutralize the HCl salt.[3]

  • Workup:

    • Acidify the mixture to pH 2–3 with dilute HCl (carefully, if product is acid-sensitive).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Most products crystallize upon standing or can be purified via short silica plug filtration (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for: Sterically hindered amines, rapid library generation, achiral substrates.

Microwave irradiation provides uniform heating and significantly reduces reaction times, which kinetically favors the cyclization over the slower degradation/polymerization pathways.

Reagents:

  • Amino Acid / Amine (1.0 equiv)

  • 2,5-DMTHF (1.0 equiv)

  • Solvent: Water or Glacial Acetic Acid

Step-by-Step Workflow:

  • Preparation:

    • In a microwave-safe vial (e.g., 10 mL), suspend the Amino Acid (2 mmol) in Water (2 mL).

    • Add 2,5-DMTHF (2 mmol).[4]

  • Irradiation:

    • Seal the vessel.

    • Irradiate at 100–120 °C for 5–10 minutes .

    • Power Setting: Use dynamic power mode to maintain temperature.

  • Post-Reaction:

    • Cool the vessel to room temperature.

    • Observation: The product often precipitates out of the water as a solid.

  • Isolation:

    • Filter the precipitate.

    • Wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters & Optimization

The success of the Clauson-Kaas reaction relies on balancing the activation of the furan ring against the stability of the amine.

Comparative Data: Reaction Conditions
ParameterTraditional Reflux (AcOH)Mild Aqueous (Protocol A)Microwave (Protocol B)
Temperature 118 °C (Reflux)25 °C (RT)120 °C
Time 1–4 Hours12–24 Hours5–10 Minutes
Racemization High Risk Negligible (<1%) Low/Moderate
Yield 60–80%85–95%70–90%
Polymerization Significant (Black tar)MinimalLow
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black/Tarry Reaction Mixture Polymerization of succinaldehyde or furan.Reduce temperature. Ensure inert atmosphere (Argon). Use Protocol A (pre-activation).
Low Yield Incomplete hydrolysis of 2,5-DMTHF.Increase the "Activation" time in Protocol A. Ensure pH is acidic enough for ring opening but buffered for condensation.
Racemization Detected Temperature too high or pH too low.Switch strictly to Protocol A (RT). Use acetate buffer.[1][5] Avoid strong mineral acids.
Product is an Oil Residual solvent or impurities.Triturate with cold hexanes or pentane to induce crystallization.

Workflow Logic & Decision Tree

Use the following logic flow to determine the appropriate synthesis route for your specific amino acid derivative.

WorkflowLogic Start Target: N-Pyrrolyl Amino Acid Q1 Is the Amino Acid Chiral? Start->Q1 BranchChiral Yes Q1->BranchChiral Strict Stereochem BranchAchiral No (e.g., Glycine, GABA) Q1->BranchAchiral MethodA USE PROTOCOL A (Mild Aqueous/Buffer) Preserves ee% BranchChiral->MethodA Must prevent racemization Q2 Is Speed Critical? BranchAchiral->Q2 Q2->MethodA No MethodB USE PROTOCOL B (Microwave/Water) Fast, High Yield Q2->MethodB Yes

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–679.

  • Jefford, C. W., & Johncock, W. (1983). 2,5-Dimethylpyrrole-1-acetic acid and its derivatives.[4] Helvetica Chimica Acta, 66(8), 2666. (Foundation for mild aqueous protocols).

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: Room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters, 49(2), 397-400. (Context on aqueous heterocycle synthesis).
  • Ketcha, D. M., et al. (2009).[1][4] Microwave-assisted Clauson-Kaas synthesis of pyrroles. Beilstein Journal of Organic Chemistry, 5, No. 2.

  • Abid, M., et al. (2009). Microwave-assisted synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran.[1][4][5][6] Tetrahedron Letters, 50(26), 3665-3669. (Specifics on microwave acceleration).

  • Smith, M. E., et al. (2008). A new and high-yielding synthesis of unstable pyrroles via a modified Clauson–Kaas reaction.[5] Tetrahedron Letters, 49(48), 6831-6834. (The "Smith Modification" for unstable pyrroles).[1]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of N-pyrrolyl alpha-Amino Acids for Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrole-Amino Acid Chimera In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrole-Amino Acid Chimera

In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle is a cornerstone in numerous natural products and clinically significant pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2][3] When covalently linked to the chiral backbone of an alpha-amino acid, the resulting N-pyrrolyl alpha-amino acid becomes a powerful and versatile building block. These chimeric structures offer medicinal chemists a sophisticated tool to introduce conformational constraints, modulate lipophilicity, and explore new binding interactions, leading to compounds with a wide spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5]

The synthesis of these valuable compounds, however, is not without its challenges. The primary concerns for any synthetic chemist in this field are maintaining the stereochemical integrity of the chiral alpha-carbon and ensuring compatibility with the diverse functional groups present in amino acid side chains. This guide provides an in-depth analysis of the two most robust and widely adopted synthetic strategies—the Paal-Knorr and Clauson-Kaas syntheses—offering not just protocols, but the underlying chemical logic and field-proven insights to empower researchers in their drug discovery efforts.

Core Synthetic Strategies: A Comparative Analysis

The choice of synthetic route is dictated by the specific amino acid substrate, desired scale, and available laboratory equipment. Below, we dissect the two primary methodologies.

The Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1885, this reaction remains a cornerstone of pyrrole synthesis due to its versatility and operational simplicity.[6] The core transformation involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in our case, an alpha-amino acid or its ester derivative.[7][8]

Causality of the Mechanism: The reaction is typically conducted under neutral or weakly acidic conditions.[8] The mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amino acid's nitrogen on one of the carbonyl carbons. A subsequent intramolecular attack on the second carbonyl group forms a five-membered ring intermediate. This cyclic intermediate then undergoes a series of dehydration steps to yield the final aromatic pyrrole ring.[9] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl oxygen, thereby increasing its electrophilicity.[8]

Diagram of the Paal-Knorr Synthesis Mechanism:

Paal_Knorr cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal Formation diketone->hemiaminal amino_acid α-Amino Acid(R-NH2) amino_acid->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization + H⁺ (cat.) dihydroxypyrrolidine 2,5-Dihydroxy -pyrrolidine derivative cyclization->dihydroxypyrrolidine dehydration Dehydration dihydroxypyrrolidine->dehydration - 2H₂O pyrrole N-pyrrolyl α-Amino Acid dehydration->pyrrole

Caption: Paal-Knorr reaction pathway for N-pyrrolyl amino acid synthesis.

Advantages:

  • Versatility: A wide range of 1,4-diketones and amino acids can be used.[9]

  • Mild Conditions: Often proceeds under neutral or weakly acidic conditions, which helps preserve the stereochemistry of the amino acid.

Limitations:

  • Substrate Availability: The primary limitation is the availability of appropriately substituted 1,4-dicarbonyl compounds.[10]

  • Side Reactions: Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8]

The Clauson-Kaas Pyrrole Synthesis

Developed by Niels Clauson-Kaas in the 1950s, this method provides an alternative and highly efficient route to N-substituted pyrroles.[11] The reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran (a stable cyclic acetal of succinaldehyde) in an acidic medium, typically refluxing acetic acid.[1][12]

Causality of the Mechanism: Under acidic conditions, the 2,5-dialkoxytetrahydrofuran is hydrolyzed in situ to generate a highly reactive 1,4-dicarbonyl intermediate (succinaldehyde). This intermediate is immediately trapped by the primary amine (the amino acid) and proceeds through a mechanism analogous to the Paal-Knorr synthesis to form the pyrrole ring. The in situ generation of the reactive dicarbonyl is a key feature of this method.

Diagram of the Clauson-Kaas Synthesis Mechanism:

Clauson_Kaas cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product furan_deriv 2,5-Dimethoxy- tetrahydrofuran hydrolysis Acid-Catalyzed Hydrolysis furan_deriv->hydrolysis + H⁺, H₂O amino_acid α-Amino Acid(R-NH2) condensation Condensation & Dehydration amino_acid->condensation dicarbonyl In situ generation of 1,4-dicarbonyl hydrolysis->dicarbonyl dicarbonyl->condensation pyrrole N-pyrrolyl α-Amino Acid condensation->pyrrole

Caption: Clauson-Kaas reaction pathway showing in situ dicarbonyl generation.

Advantages:

  • High Yields: Generally provides good to excellent yields of N-substituted pyrroles.[1]

  • Readily Available Starting Material: 2,5-dimethoxytetrahydrofuran is commercially available and convenient to handle.

Limitations:

  • Acid Sensitivity: The traditional use of refluxing acetic acid can lead to the decomposition of acid-sensitive amino acids or those with sensitive side-chain functionalities.[13]

  • Greener Alternatives: Modern modifications, such as microwave-assisted synthesis, can significantly shorten reaction times and allow for the use of milder solvents like water, mitigating some of the harshness of the traditional method.[12]

Experimental Protocols: From Benchtop to Application

The following protocols are designed to be self-validating, providing clear, actionable steps for researchers.

Protocol 1: Paal-Knorr Synthesis of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

Workflow Diagram:

Protocol_PK cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine L-Alanine methyl ester HCl, 2,5-hexanedione, NaOAc in Ethanol B Reflux mixture for 4-6 hours A->B C Monitor reaction by TLC B->C D Cool to RT, concentrate in vacuo C->D Reaction Complete E Redissolve in EtOAc, wash with H₂O & brine D->E F Dry over Na₂SO₄, filter, concentrate E->F G Purify by silica gel chromatography F->G

Sources

Method

Application Notes &amp; Protocols for Coupling Sterically Hindered α,α-Disubstituted Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The incorporation of α,α-disubstituted amino acids into peptide chains presents a significant synthetic challenge due to steric hindrance.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids into peptide chains presents a significant synthetic challenge due to steric hindrance.[1][2][3] These residues, such as the widely studied α-aminoisobutyric acid (Aib), possess two substituents on the α-carbon, which impedes the approach of the nucleophilic amine component to the activated carboxylic acid.[1][4] This steric clash can lead to sluggish or incomplete coupling reactions, resulting in low yields, deletion sequences, and, in some cases, epimerization of the preceding amino acid.[1] Consequently, the selection of a highly efficient coupling reagent is paramount for the successful synthesis of peptides containing these sterically demanding building blocks.[1][2]

This application note provides a comprehensive guide to selecting and utilizing appropriate coupling reagents for difficult α,α-disubstituted amino acid couplings. We will delve into the mechanistic underpinnings of various reagent classes, offer a comparative analysis of their performance, and provide detailed, field-proven protocols for their application.

Mechanism of Action: Overcoming the Steric Barrier

The fundamental principle of peptide bond formation involves the activation of a carboxylic acid to render it susceptible to nucleophilic attack by an amine.[4][5] Coupling reagents facilitate this activation. In the context of sterically hindered couplings, the reactivity of the activated species is a critical determinant of success.

Most modern, high-efficiency coupling reagents are based on phosphonium or aminium/uronium salts.[1][6] These reagents react with the carboxylic acid in the presence of a base to form a highly reactive activated ester.[5][6] The choice of reagent influences the nature of this active ester, which in turn dictates the rate and efficiency of the subsequent aminolysis.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Base Base (e.g., DIPEA) Activated_Ester Activated Ester (Highly Reactive) Amine H₂N-R' Peptide_Bond Dipeptide (R-CO-NH-R') Byproducts Byproducts

Comparative Analysis of High-Efficiency Coupling Reagents

The selection of a coupling reagent for α,α-disubstituted amino acids should be guided by a balance of reactivity, suppression of side reactions, and handling safety. Below is a comparative summary of commonly employed reagents for these challenging couplings.

ReagentClassKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltHigh coupling efficiency and fast reaction rates, particularly for hindered systems.[1][7] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state.[8]Can cause guanidinylation of the N-terminal amino group if used in excess.[6] Based on the potentially explosive HOAt.[4][9]
HBTU Aminium/Uronium SaltEffective for many standard and some difficult couplings.[4][6] Generally more cost-effective than HATU.Less reactive than HATU for highly hindered couplings.[7] Also based on the potentially explosive HOBt.[4] Can also cause guanidinylation.[6]
COMU Aminium/Uronium SaltCoupling efficiency comparable to or exceeding HATU in some cases.[4][9] Based on the non-explosive OxymaPure, offering a significantly better safety profile.[4][9] High solubility in a broad range of solvents.[9]Can be less effective than HBTU/HCTU with polystyrene-based resins in some contexts.[10]
T3P® Cyclic AnhydrideHighly effective for sterically hindered couplings, often with minimal racemization.[1][11][12] Byproducts are water-soluble, simplifying workup.[12] Considered a "green" reagent.[11]Sensitive to water, which can deactivate the reagent.[11]
PyBOP Phosphonium SaltGood performance for sterically demanding couplings.[2] Does not cause guanidinylation side reactions.[6]Generally slower than aminium/uronium salts for the most challenging couplings. Based on the potentially explosive HOBt.[4]

Experimental Protocols

The following protocols are designed to provide a starting point for the coupling of α,α-disubstituted amino acids. Optimization may be necessary depending on the specific sequence and substrates.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for highly challenging couplings where speed and efficiency are critical.

HATU_Workflow Start Start: Resin with N-terminal amine Pre-activation Pre-activation: Dissolve Fmoc-AA-OH, HATU, and DIPEA in DMF Start->Pre-activation Coupling Add pre-activated mix to resin. React for 1-2 hours. Pre-activation->Coupling Wash Wash resin (DMF, DCM) Coupling->Wash Monitoring Monitor completion (e.g., Kaiser test) Wash->Monitoring End Proceed to next step Monitoring->End

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α,α-disubstituted amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting from a protected amine, perform the standard deprotection protocol and wash the resin thoroughly.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-α,α-disubstituted amino acid and HATU in DMF. Add the DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, a double coupling (repeating the procedure) or extended reaction time may be necessary.[1]

  • Washing: After the coupling reaction, drain the solvent and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

Causality: The pre-activation step ensures the rapid formation of the highly reactive OAt-active ester before its introduction to the resin-bound amine.[8][13] This minimizes potential side reactions and maximizes the driving force for the coupling onto the sterically hindered amine. The use of excess reagents ensures the reaction goes to completion.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer alternative to HATU with comparable efficiency.

COMU_Workflow Start Start: Resin with N-terminal amine Reagent_Solution Prepare solution of: Fmoc-AA-OH, COMU, and DIPEA in DMF Start->Reagent_Solution Coupling Add reagent solution to resin. React for 1-2 hours. Reagent_Solution->Coupling Wash Wash resin (DMF, DCM) Coupling->Wash Monitoring Monitor completion (e.g., Kaiser test) Wash->Monitoring End Proceed to next step Monitoring->End

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α,α-disubstituted amino acid (4 equivalents)

  • COMU (4 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform any necessary deprotection as described in Protocol 1.

  • Coupling Solution Preparation: In a single vessel, dissolve the Fmoc-α,α-disubstituted amino acid, COMU, and DIPEA in DMF.

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours. A double coupling may be beneficial for sequences with consecutive hindered residues.[1]

  • Washing: Drain the reaction mixture and wash the resin as described in Protocol 1.

  • Monitoring: Check for reaction completion using a suitable qualitative test.

Causality: COMU's high solubility and reactivity allow for an efficient in-situ activation, often negating the need for a separate pre-activation step.[9] Its Oxyma-based structure provides high reactivity while eliminating the explosion hazard associated with benzotriazole-based reagents.[4][9]

Protocol 3: T3P®-Mediated Solution-Phase Coupling

This protocol is suitable for solution-phase synthesis and offers a green chemistry approach with a simple workup.

T3P_Workflow Start Start: Dissolve reactants in an anhydrous solvent Add_Base Add DIPEA to the mixture Start->Add_Base Add_T3P Add T3P® solution dropwise at 0°C Add_Base->Add_T3P Reaction Allow to warm to RT and react until completion. Add_T3P->Reaction Workup Aqueous workup to remove byproducts Reaction->Workup Isolation Isolate product Workup->Isolation

Materials:

  • N-protected α,α-disubstituted amino acid (1 equivalent)

  • Amino acid ester hydrochloride (1 equivalent)

  • T3P® (50% solution in a suitable solvent like EtOAc) (1.5 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous solvent (e.g., Ethyl Acetate (EtOAc), DCM)

Procedure:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-protected α,α-disubstituted amino acid and the amino acid ester hydrochloride in the anhydrous solvent.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add the DIPEA and stir for 5-10 minutes.

  • T3P® Addition: Add the T3P® solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times are often short, on the order of minutes to a few hours.[11]

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, which can be further purified by chromatography if necessary.

Causality: T3P® acts as a powerful dehydrating agent, forming a mixed phosphonic anhydride with the carboxylic acid, which is highly reactive towards the amine.[11][12] The use of anhydrous conditions is critical as T3P® is readily hydrolyzed by water.[11] The water-solubility of the phosphonic acid byproducts makes for a straightforward extractive workup, a significant advantage in solution-phase synthesis.[12]

Conclusion

The successful incorporation of α,α-disubstituted amino acids is a critical capability in modern peptide chemistry, enabling the synthesis of peptides with unique conformational properties. While challenging, the use of potent coupling reagents such as HATU, COMU, and T3P® can overcome the inherent steric barriers. The choice of reagent should be made based on the specific demands of the synthesis, considering factors such as the degree of steric hindrance, scale, safety requirements, and whether the synthesis is performed in solution or on a solid support. The protocols provided herein serve as a robust starting point for researchers tackling these formidable synthetic targets.

References

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. CordenPharma. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. National Center for Biotechnology Information. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Thieme Connect. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Paal-Knorr Reaction Yields for Cyclohexane Amino Acids

Welcome to the technical support center for optimizing the Paal-Knorr reaction, with a specific focus on the synthesis of pyrroles from cyclohexane amino acids and 1,4-dicarbonyl compounds. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Paal-Knorr reaction, with a specific focus on the synthesis of pyrroles from cyclohexane amino acids and 1,4-dicarbonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your approach for novel substrates.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the Paal-Knorr synthesis with cyclohexane amino acids.

Question 1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Low yields in the Paal-Knorr synthesis involving cyclohexane amino acids can often be traced back to a few key factors, primarily related to the inherent steric hindrance of the cyclohexane ring and the nucleophilicity of the amine.[1][2]

  • Steric Hindrance: The bulky cyclohexane group can sterically impede the approach of the amino acid's nitrogen to the carbonyl carbons of the 1,4-dicarbonyl compound.[1][2] This slows down the initial nucleophilic attack and the subsequent cyclization step.[3]

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr conditions often involve heating, and insufficient temperature or reaction time may not provide enough energy to overcome the activation barrier, especially with sterically hindered substrates.[1][4] Conversely, excessively high temperatures or prolonged heating can lead to degradation of starting materials or the desired pyrrole product.[1][5]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[1] While acid catalysis is generally required to protonate a carbonyl group and activate it for nucleophilic attack, conditions that are too acidic (pH < 3) can lead to the formation of furan byproducts.[3][6][7]

Optimization Strategies:

  • Increase Reaction Temperature and Time: This is often the first and most direct approach to overcoming steric barriers.[2] Consider using a higher-boiling point solvent to achieve the necessary temperature.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective, as it often dramatically reduces reaction times and can improve yields by providing localized, efficient heating.[2][4][7]

  • Catalyst Screening: Experiment with a range of catalysts. While traditional Brønsted acids like acetic acid or p-toluenesulfonic acid are common, milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be more effective and reduce side reactions.[8][9][10] Heterogeneous catalysts like montmorillonite clay or silica sulfuric acid are also excellent options as they are easily removed after the reaction.[5][9]

Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

Answer:

The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis.[1][3][7] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration in the absence of the amine.[1] The propensity for furan formation is exacerbated under strongly acidic conditions.[1][6]

Strategies to Minimize Furan Byproduct:

  • Control Acidity: Maintain a neutral or weakly acidic environment (pH > 3).[6][7] Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[6] In some cases, the reaction can proceed under neutral conditions, especially with more reactive amines.[4]

  • Use an Excess of the Amine: Increasing the stoichiometric ratio of the cyclohexane amino acid to the 1,4-dicarbonyl compound can kinetically favor the desired pyrrole synthesis pathway.[1][4]

  • Catalyst Selection: Certain Lewis acids may exhibit higher selectivity for pyrrole formation over furan formation. It is worth screening a variety of Lewis acid catalysts to find the optimal one for your specific substrates.[4]

Question 3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry materials is a frequent issue, often indicating decomposition of the starting materials or the pyrrole product itself.[1][4] This is typically a result of overly harsh reaction conditions.[4][5]

Mitigation Strategies:

  • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.[4] This can minimize thermal degradation.

  • Employ a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one, or to a Lewis acid catalyst.[4][9] As mentioned, solid acid catalysts can also be beneficial.[9]

  • Solvent Choice: The solvent can play a significant role. In some instances, running the reaction in an ionic liquid can allow it to proceed at room temperature without an added acid catalyst, thus preventing degradation.[8][9] Solvent-free conditions, sometimes facilitated by mechanochemical activation (ball-milling), can also be a "greener" and milder alternative.[9][11]

Frequently Asked Questions (FAQs)

What is the generally accepted mechanism for the Paal-Knorr pyrrole synthesis?

The reaction proceeds through the initial attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3][12] This is followed by an intramolecular cyclization where the nitrogen of the hemiaminal attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[3][12] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[3][12] The ring formation is generally considered the rate-determining step.[8]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl I1 Protonated Carbonyl R1->I1 + H+ R2 Cyclohexane Amino Acid I2 Hemiaminal R2->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) I2->I3 Intramolecular Cyclization P1 Pyrrole Product I3->P1 - 2H₂O (Dehydration)

Caption: Paal-Knorr reaction mechanism.

How does the stereochemistry of the cyclohexane amino acid affect the reaction?

The stereochemistry of substituents on the cyclohexane ring can influence the rate of reaction due to varying degrees of steric hindrance. For instance, an amino group in an equatorial position might be more accessible for reaction than one in an axial position, which could be more sterically encumbered by other axial substituents. While the Paal-Knorr reaction itself does not typically create new stereocenters on the pyrrole ring, the diastereomeric nature of the starting amino acid can lead to different reaction kinetics.

What are some modern, "greener" alternatives to traditional Paal-Knorr conditions?

Recent advancements have focused on developing more environmentally friendly and milder reaction conditions.[5] These include:

  • Water as a Solvent: In some cases, the reaction can be performed in boiling water without any added catalyst.[13]

  • Mechanochemistry: Solvent-free synthesis using ball-milling has been shown to be highly efficient, often with a solid organic acid catalyst like citric acid.[11]

  • Ionic Liquids: These can serve as both the solvent and catalyst, enabling reactions at room temperature.[8][9]

  • Solid-Supported Catalysts: Reusable catalysts like silica sulfuric acid simplify workup and reduce waste.[5]

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis

This protocol is optimized for sterically hindered substrates like cyclohexane amino acids.

  • To a 10 mL microwave vial, add the 1,4-dicarbonyl compound (1.0 mmol), the cyclohexane amino acid (1.2 mmol), and acetic acid (0.5 mL).

  • Add a suitable solvent (e.g., ethanol, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 15-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Synthesis under Conventional Heating
  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the cyclohexane amino acid (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 1-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography.

Table 1: Comparison of Reaction Conditions for the Synthesis of a Model Pyrrole
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (cat.)Toluene1101245
2p-TsOH (10)Toluene110855
3Sc(OTf)₃ (2)Toluene110485
4Bi(NO₃)₃ (5)Ethanol80678
5None (Microwave)Ethanol1200.592

Yields are for a model reaction between 2,5-hexanedione and 4-aminocyclohexanecarboxylic acid and are illustrative.

Caption: Troubleshooting workflow for low yields.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Cambridge University Press. Paal-Knorr Synthesis. [Link]

  • ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • ResearchGate. The effect of different catalysts in the Paal-Knorr reaction. [Link]

  • ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

Sources

Optimization

Technical Support Guide: Purification of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Executive Summary The purification of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid presents a unique chemical paradox: it contains a carboxylic acid (requiring basic conditions for solubility/salt formation) and an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid presents a unique chemical paradox: it contains a carboxylic acid (requiring basic conditions for solubility/salt formation) and an electron-rich pyrrole ring (sensitive to strong acids and oxidants).

Standard purification protocols often fail because they treat the molecule solely as an acid or solely as a heterocycle. This guide outlines a hybrid purification strategy that leverages the zwitterionic nature of the impurities (unreacted amino acid) against the lipophilicity of the pyrrole product, while strictly mitigating acid-catalyzed polymerization.

Part 1: Critical Chemical Properties & Impurity Profile

Before initiating purification, you must understand what you are separating. The synthesis (typically a Paal-Knorr condensation of 1-aminocyclohexanecarboxylic acid with 2,5-dimethoxytetrahydrofuran) generates a specific impurity matrix.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Functional Groups Carboxylic Acid (-COOH), Pyrrole (C4H4N-)Amphiphilic nature; Acid-sensitive.[1][2]
pKa (Acid) ~4.5 (Estimated)Soluble in aqueous base (pH > 7).
pKa (Pyrrole) ~ -3.8 (Conjugate acid)CRITICAL: Protonation at C2/C5 leads to rapid polymerization. Avoid pH < 3.
Solubility Soluble in EtOAc, DCM, Ethanol.Extractable into organic solvents at pH 4-5.
Stability Air/Light SensitivePyrroles oxidize to dark "tars" over time. Store under Argon.
Impurity Visualization (Graphviz)

The following diagram maps the logical relationship between the reaction components and the separation strategy.

ImpurityMap Start Crude Reaction Mixture Target Target Molecule: 1-(1H-pyrrol-1-yl)cyclohexane -1-carboxylic acid Start->Target Major Product Impurity1 Impurity A: Unreacted Amino Acid (Zwitterionic) Start->Impurity1 Polar/Water Soluble Impurity2 Impurity B: Pyrrole Polymers (Tars/Oligomers) Start->Impurity2 Lipophilic/Neutral Impurity3 Impurity C: Solvent/Reagents (Acetic Acid/THF) Start->Impurity3 Volatile Impurity1->Target Remove via Organic Extraction Impurity2->Target Remove via Base Wash

Figure 1: Impurity profile and separation logic. The target molecule sits between the high polarity of the starting amino acid and the high lipophilicity of the polymerized byproducts.

Part 2: The "Golden" Workflow (Buffered Acid-Base Extraction)

This is the most robust method for >95% purity. It avoids the thermal stress of distillation and the surface acidity of silica gel.

The Protocol

Step 1: Solubilization Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc is more environmentally benign and offers better selectivity against polar tars.

Step 2: Removal of Unreacted Starting Material

  • Action: Wash the organic layer with Water or Brine (2x).

  • Mechanism: The starting material, 1-aminocyclohexanecarboxylic acid, exists as a zwitterion and is highly water-soluble. The N-pyrrolyl product is lipophilic and stays in the EtOAc.

Step 3: The "Reverse" Extraction (Target Isolation)

  • Action: Extract the EtOAc layer with Saturated Sodium Bicarbonate (NaHCO3) (3x).

  • Observation: The product (carboxylic acid) will deprotonate and move into the aqueous layer (bubbling CO2 will occur). The dark pyrrole polymers (neutral) will remain in the organic layer.

  • Troubleshooting: If an emulsion forms, add a small amount of brine or isopropanol.

Step 4: The Critical Acidification (Precipitation/Re-extraction)

  • Action: Separate the basic aqueous layer. Cool to 0°C.

  • Reagent: Slowly add 1M Acetic Acid or 0.5M HCl dropwise.

  • Target pH: pH 4-0 to 5.0 . Do NOT go below pH 3.

  • Mechanism: You want to protonate the carboxylic acid (pKa ~4.5) to make it insoluble in water, but avoid protonating the pyrrole ring (which leads to decomposition).

  • Final Step: Extract the cloudy aqueous mixture back into fresh EtOAc. Dry over Na2SO4 and concentrate.

Workflow Diagram (Graphviz)

ExtractionWorkflow Step1 Dissolve Crude in EtOAc Step2 Wash with Water/Brine Step1->Step2 Decision1 Phase Separation Step2->Decision1 Aq1 Aqueous Layer: Unreacted Amino Acid Decision1->Aq1 Discard Org1 Organic Layer: Product + Tars Decision1->Org1 Keep Step3 Extract with sat. NaHCO3 Org1->Step3 Decision2 Phase Separation Step3->Decision2 Org2 Organic Layer: Discard (Polymers/Tars) Decision2->Org2 Discard Aq2 Aqueous Layer: Product (Carboxylate) Decision2->Aq2 Keep Step4 Acidify to pH 4-5 (Dilute HCl/Acetic Acid) Aq2->Step4 Step5 Extract into Fresh EtOAc & Concentrate Step4->Step5

Figure 2: Optimized Acid-Base Extraction Workflow designed to protect the pyrrole ring.

Part 3: Troubleshooting & FAQs

Q1: My product turned black on the Rotary Evaporator. What happened?

Diagnosis: Acid-catalyzed polymerization or Oxidation. Solution:

  • Residual Acid: Did you use strong HCl during the workup? If the final organic layer wasn't washed with water after acidification, trace acid concentrated during evaporation triggered polymerization. Always wash the final organic extract with water before drying.

  • Heat Sensitivity: Pyrroles are thermally sensitive. Keep the water bath < 40°C .

Q2: Can I use Silica Gel Chromatography?

Answer: Yes, but with extreme caution. Standard silica gel is slightly acidic (pH ~5-6) and can degrade pyrroles.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes the active acidic sites.

  • Eluent: Use a gradient of Hexane:Ethyl Acetate with 0.5% Acetic Acid (to keep the carboxylic acid protonated so it doesn't streak) OR use DCM:Methanol.

  • Note: If using TEA, your product will elute as the triethylammonium salt unless you include acetic acid in the mobile phase.

Q3: The product is oiling out during crystallization. How do I fix this?

Strategy:

  • Solvent System: Try Toluene/Hexane or Ethanol/Water .

  • Seeding: Scratch the glass side of the flask. The cyclohexane ring adds significant steric bulk, which can inhibit crystal lattice formation.

  • Trituration: If it's a sticky solid, triturating with cold Pentane or Hexane can remove surface oils (impurities) and induce crystallization.

Q4: How should I store the purified compound?

Protocol:

  • Atmosphere: Argon or Nitrogen (essential).

  • Temperature: -20°C.

  • Container: Amber glass vial (protect from light).

  • Reasoning: Pyrroles are susceptible to photo-oxidation (reacting with singlet oxygen) to form hydroperoxides and eventual ring opening.

References

  • Paal-Knorr Mechanism & Pyrrole Synthesis: Amarnath, V., Amarnath, K. (1995).[3][4] "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry. (Contextual grounding for pyrrole formation mechanism).

  • Pyrrole Stability & Polymerization: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on acid-sensitivity of the pyrrole nucleus).
  • General Purification of Carboxylic Acids: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for acid-base extraction).
  • Synthesis of N-substituted Pyrroles from Amino Acids: Banik, B. K., et al. (2004). "Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of N-substituted pyrroles." Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic Acid

Executive Summary & Strategic Importance In the development of peptidomimetics and conformationally restricted scaffolds, 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid represents a critical "hinge" molecule. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of peptidomimetics and conformationally restricted scaffolds, 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid represents a critical "hinge" molecule. Unlike simple N-alkyl pyrroles, the quaternary carbon at the 1-position of the cyclohexane ring imposes significant steric constraints, locking the pyrrole vector relative to the carboxylic acid.

This guide provides a definitive protocol for characterizing this molecule, specifically addressing the analytical challenges that distinguish it from its two most common "alternatives" (impurities): the unreacted starting material (1-aminocyclohexanecarboxylic acid ) and the decarboxylated byproduct (N-cyclohexylpyrrole ).

The Core Analytical Challenge

Standard characterization often fails because the quaternary carbon (C1) has a long relaxation time (


), and the carboxylic acid proton is liable to exchange. This guide compares standard protocols against an optimized High-Fidelity Workflow  designed to eliminate structural ambiguity.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it determines the visibility of critical diagnostic protons.

FeatureSolvent A: CDCl₃ (Standard)Solvent B: DMSO-d₆ (Recommended)Scientific Verdict
COOH Proton Rarely visible; often broad/exchanged.Sharp singlet ~12.0 ppm.DMSO is essential for confirming the acid functionality.
Pyrrole

/

Splitting
High resolution; distinct coupling constants (

).
Good resolution; slight broadening due to viscosity.CDCl₃ is superior for coupling constant analysis (

).
Solubility Moderate; may require warming.Excellent.DMSO prevents aggregation.
Water Peak Interference Low (~1.56 ppm).High (~3.33 ppm); can obscure ring protons.CDCl₃ is better for integrating cyclohexane multiplets.

Recommendation: Use DMSO-d₆ for structural confirmation (proton counting) and CDCl₃ only if precise coupling constant analysis of the pyrrole ring is required for publication.

Structural Validation: Target vs. Alternatives

To validate the "performance" of your synthesis, you must analytically reject the two most common alternatives.

Diagnostic Shift Table (¹H NMR in DMSO-d₆)
MoietyTarget Molecule Alt 1: Starting Material (Amino Acid)Alt 2: Decarboxylated (N-Cyclohexylpyrrole)
Aromatic Region

6.7 (t), 6.0 (t)
(Pyrrole)
Absent

6.7 (t), 6.0 (t)
Amine/Acid

12.0 (COOH)

8.5 (NH₃⁺ broad)
Absent
Cyclohexane C1-H Absent (Quaternary C)Absent (Quaternary C)

3.8 - 4.0 (m)
(Methine)
Symmetry

Plane (Pyrrole/Cyclohexane)

Plane

Plane

Critical Insight: The presence of the pyrrole signals rules out the starting material. The absence of a methine proton at


 3.8–4.0 ppm rules out the decarboxylated byproduct.

Detailed Experimental Protocol

A. Sample Preparation (High-Sensitivity)
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decarboxylation.

B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the quaternary carbons in 13C.

  • Relaxation Delay (D1): Set to 2.0 seconds (Standard is 1.0s).

    • Reasoning: The quaternary C1 and the carboxyl carbon have long

      
       relaxation times. A short D1 will suppress their signals in 13C NMR, leading to false negatives.
      
  • Scans (NS):

    • ¹H: 16 scans.

    • ¹³C: 1024 scans (minimum) due to the low sensitivity of quaternary carbons.

C. Advanced 2D Characterization (The "Gold Standard")

To conclusively prove the N–C1 bond formation, run an HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target Correlation: Look for a cross-peak between the Pyrrole

    
    -protons  (
    
    
    
    6.7 ppm) and the Cyclohexane C1 (
    
    
    65-70 ppm).
  • Significance: This proves the pyrrole is chemically bonded to the cyclohexane ring, ruling out a physical mixture of starting materials.

Visualization of Characterization Logic

The following diagrams illustrate the decision-making process and the structural connectivity required for validation.

Diagram 1: The Validation Workflow

This flowchart guides the scientist through the critical "Go/No-Go" decision points in the characterization process.

ValidationWorkflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR 1H NMR Acquisition Solvent->H_NMR Check_Arom Aromatic Signals? (6.0 - 7.0 ppm) H_NMR->Check_Arom Check_Methine Methine Signal at C1? (~3.8 ppm) Check_Arom->Check_Methine Yes Fail_SM Result: Unreacted SM (Action: Reprocess) Check_Arom->Fail_SM No Check_COOH COOH Signal? (~12.0 ppm) Fail_Decarb Result: Decarboxylated (Action: Discard) Check_COOH->Fail_Decarb No Success CONFIRMED TARGET 1-(1H-pyrrol-1-yl)cyclohexane-1-COOH Check_COOH->Success Yes Check_Methine->Check_COOH No (Quaternary C) Check_Methine->Fail_Decarb Yes (Signal Present)

Caption: Logical flowchart for distinguishing the target molecule from synthesis artifacts using 1H NMR markers.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific heteronuclear correlations that definitively prove the structure.

HMBC_Connectivity Pyrrole_Alpha Pyrrole α-H (δ 6.7) Pyrrole_Beta Pyrrole β-H (δ 6.0) Pyrrole_Alpha->Pyrrole_Beta COSY (3-bond) C1_Quat C1 (Quaternary) (δ ~68 ppm) Pyrrole_Alpha->C1_Quat HMBC (3-bond) COOH_C COOH Carbon (δ ~175 ppm) Ring_Alpha Cyclohexane α-CH2 (δ ~2.1) Ring_Alpha->C1_Quat HMBC (3-bond) Ring_Alpha->COOH_C HMBC (3-bond)

Caption: Key HMBC (Red/Dashed) and COSY (Blue/Solid) correlations required to prove the N-C1 linkage and quaternary center.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for substituent additivity rules in cyclohexane and pyrrole systems).

  • Amarnath, V., & Amarnath, K. (1995).[2] "Intermediates in the Paal-Knorr Synthesis of Pyrroles." The Journal of Organic Chemistry, 60(2), 301-307. Link

  • Banik, B. K., et al. (2000). "Microwave-Assisted Simplified Paal-Knorr Synthesis of Pyrroles." Tetrahedron Letters, 41(32), 6009-6012. (Methodology reference for N-substituted pyrrole synthesis). Link

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).[3] Link

Sources

Comparative

Validating 3(10)-helix stabilization using bulky cyclohexane residues

Validating 3(10)-Helix Stabilization Using Bulky Cyclohexane Residues ( ) Executive Summary: The Structural Imperative In peptide engineering and drug discovery, controlling secondary structure is paramount for target af...

Author: BenchChem Technical Support Team. Date: February 2026

Validating 3(10)-Helix Stabilization Using Bulky Cyclohexane Residues ( )

Executive Summary: The Structural Imperative

In peptide engineering and drug discovery, controlling secondary structure is paramount for target affinity and proteolytic stability. While the


-helix is ubiquitous, the 3(10)-helix —tighter, longer, and often an intermediate in folding—offers unique pharmacological advantages, including distinct side-chain vectors and enhanced dipole moments.

Standard stabilization strategies often rely on


-aminoisobutyric acid (Aib ). However, for applications requiring maximal rigidity and specific helical screw sense in short oligomers, bulky cyclohexane residues —specifically 1-aminocyclohexanecarboxylic acid (

)
—provide a superior structural lock.

This guide details the mechanistic basis, synthesis challenges, and validation protocols for using


 to stabilize 3(10)-helices, comparing it directly with Aib and standard proteinogenic amino acids.

Mechanistic Basis: The Gem-Dialkyl & Chair Effect

The stabilization of helical structures by


-disubstituted amino acids is driven by the Thorpe-Ingold effect  (gem-dialkyl effect). By restricting the rotation around the 

(

) and

(

) bonds, these residues reduce the entropic penalty of folding.
Why Outperforms Aib in Rigidity

While Aib contains two methyl groups,


 incorporates a cyclohexane ring spiro-fused to the 

.
  • Chair Conformation Lock: The cyclohexane ring preferentially adopts a chair conformation. This steric bulk forces the backbone torsion angles (

    
    ) into a narrow region of the Ramachandran plot typical of helical structures (
    
    
    
    ).
  • Excluded Volume: The bulk of the cyclohexane ring destabilizes the extended conformations (

    
    -sheet) more effectively than the smaller methyls of Aib.
    
  • 3(10) vs.

    
    -Helix:  In short peptides (< 8 residues), 
    
    
    
    strongly favors the 3(10)-helix (
    
    
    H-bonding) over the
    
    
    -helix (
    
    
    ). The tighter winding of the 3(10)-helix accommodates the steric demands of the bulky ring better than the
    
    
    -helix in these short sequences, although this preference can shift in longer homopolymers.

Comparative Analysis: vs. Alternatives

The following table contrasts


 with Aib and Alanine (the standard helix promoter).
FeatureL-Alanine (Ala)

-Aminoisobutyric Acid (Aib)
1-Aminocyclohexanecarboxylic Acid (

)
Side Chain Methyl (

)
Gem-dimethyl (

)
Spiro-cyclohexane (

)
Steric Bulk LowMediumHigh
Helix Propensity High (

-helix)
Very High (3(10)/

mixed)
Ultra High (Rigid 3(10) in short oligomers)

Restriction
FlexibleRestrictedSeverely Restricted (Chair lock)
Solubility GoodGoodPoor (Hydrophobic aggregation risk)
Coupling Difficulty LowMediumHigh (Requires HATU/HOAt)

Experimental Protocols

Phase 1: Synthesis (Solid Phase Peptide Synthesis - SPPS)

Incorporating


 is difficult due to the steric hindrance of the nucleophilic amine and the activated carboxylate.

Protocol:

  • Resin Selection: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagent: Standard HBTU/DIC is often insufficient.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Conditions:

    • Use 4-5 equivalents of Fmoc-

      
      -OH and HATU.
      
    • Base: DIPEA (10 eq).

    • Double Coupling: Perform two coupling cycles for 2–4 hours each.

    • Critical Step: Check completion with the Chloranil test (more sensitive for secondary amines) rather than Kaiser test.

  • N-Terminal Capping: Acetylation is recommended to simplify spectra and stabilize the helix dipole.

Phase 2: Circular Dichroism (CD) Spectroscopy

CD is the primary rapid validation tool. The 3(10)-helix has a distinct signature compared to the


-helix.[1][2][3]

Protocol:

  • Solvent: TFE (Trifluoroethanol) is a helix-promoting solvent useful for initial checks, but validation should also be performed in aqueous buffer (phosphate, pH 7) or MeOH to prove intrinsic stability.

  • Concentration: 50–100

    
    M.
    
  • Wavelength Range: 190–260 nm.

  • Interpretation:

    • 
      -Helix:  Two minima of roughly equal intensity at 208 nm  and 222 nm . Ratio 
      
      
      
      . Positive band at ~192 nm.
    • 3(10)-Helix:

      • Strong negative band at ~207 nm .

      • Weak negative shoulder at 222 nm .

      • Ratio

        
        . 
        
      • Reduced intensity of the positive band at 190-195 nm.

Phase 3: NMR Spectroscopy (The Definitive Solution Check)

CD ratios can be ambiguous for short peptides. NMR provides atomic-level resolution.

Protocol:

  • Experiment: 2D NOESY or ROESY (mixing time 200–400 ms).

  • Solvent:

    
     or 
    
    
    
    (to minimize exchange).
  • Key Diagnostic Signals (NOEs):

    • 
      :  Strong (indicates folded backbone).
      
    • 
      : Medium/Strong  (The hallmark of 3(10)-helix).
      
    • 
      : Weak or Absent  (If strong, indicates 
      
      
      
      -helix).
    • 
      :  Weak.
      
Phase 4: X-Ray Crystallography

The ultimate validation.


 peptides crystallize readily due to their rigidity.

Metrics:

  • H-Bond Distance:

    
     should be 
    
    
    
    Å.
  • Torsion Angles: Average

    
    , 
    
    
    
    . (Note:
    
    
    -helix is
    
    
    ).

Visualization of Workflows & Pathways

Diagram 1: Validation Workflow

This flowchart outlines the logical progression from design to structural confirmation.

ValidationWorkflow Design Peptide Design (Insert Ac6c at i, i+3) Synthesis SPPS Synthesis (HATU/HOAt, Double Couple) Design->Synthesis Purification HPLC Purification & MS Verification Synthesis->Purification CD_Spec CD Spectroscopy Purification->CD_Spec CD_Analysis Analyze R = [θ]222/[θ]208 CD_Spec->CD_Analysis CD_Analysis->Design If Random Coil NMR_Spec 2D NMR (NOESY/ROESY) CD_Analysis->NMR_Spec If R < 0.4 (Likely 3(10)) NMR_Analysis Check NOE Patterns NMR_Spec->NMR_Analysis XRay X-Ray Crystallography (Optional but Definitive) NMR_Analysis->XRay Confirmation Result_310 Validated 3(10)-Helix NMR_Analysis->Result_310 d(i, i+3) Strong Result_Alpha Alpha-Helix Formed NMR_Analysis->Result_Alpha d(i, i+4) Strong

Caption: Step-by-step workflow for synthesizing and validating Ac6c-stabilized peptides.

Diagram 2: H-Bonding Network Comparison

Visualizing the difference between the 3(10) and


-helix connectivity.

HelixComparison cluster_310 3(10)-Helix (Ac6c favored) cluster_Alpha Alpha-Helix (Standard) R1 Res 1 R2 Res 2 R1->R2 Peptide Bond R4 Res 4 R1->R4 H-Bond (i -> i+3) R3 Res 3 R2->R3 R3->R4 A1 Res 1 A2 Res 2 A1->A2 A5 Res 5 A1->A5 H-Bond (i -> i+4) A3 Res 3 A2->A3 A4 Res 4 A3->A4 A4->A5

Caption: Comparison of Hydrogen Bonding networks. Ac6c promotes the tighter i to i+3 pattern.

References

  • Toniolo, C., et al. (1993). "Structure of the 3(10)-helix in peptides." Biopolymers, 33(7), 1061–1072. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link

  • Millhauser, G. L. (1995).[4] "Views of helical peptides: a proposal for the position of 3(10)-helix in the thermodynamics of peptide folding." Biochemistry, 34(12), 3873–3877. Link

  • Formaggio, F., et al. (2002). "Crystal-state conformation of C(alpha,alpha)-dialkylated peptides containing chiral beta-homo-residues." Journal of Peptide Science, 8(1), 13-24. Link

  • Tanaka, M., et al. (2007). "Controlling 3(10)-helix and alpha-helix of short peptides in the solid state." Chemical & Pharmaceutical Bulletin, 55(5), 840–842. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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